4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene
Description
4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene is a poly-substituted aromatic compound characterized by a branched butyl chain with multiple methoxy groups and aromatic substituents. The molecule features two primary aromatic moieties: a 1,2-dimethoxybenzene group and a 3,4-dimethoxyphenylmethyl group.
The compound’s methoxy-rich structure may confer stability against enzymatic degradation, a feature observed in other methoxylated lignans with antiviral or antioxidant properties . Its structural complexity places it within a class of natural products often investigated for pharmacological applications, such as antiviral agents or enzyme inhibitors.
Properties
IUPAC Name |
4-[3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLQGJQSLUYUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C=C2)OC)OC)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phyllanthin can be extracted from the aerial parts of Phyllanthus species using various methods. Direct extraction with solvents such as methanol, hexane, and dichloromethane has been employed, with varying yields and lignan content . For instance, Soxhlet extraction with hexane yields a higher phyllanthin content compared to other solvents . Additionally, microwave-assisted extraction using 80% methanol has shown to produce a better yield and higher phyllanthin content .
Industrial Production Methods
Industrial production of phyllanthin involves optimizing extraction techniques to maximize yield and purity. Methods such as alkaline digestion with potassium hydroxide and enzymatic treatment using cellulase and protease have been developed to enhance extraction efficiency . These methods ensure a higher concentration of phyllanthin in the final extract, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phyllanthin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Phyllanthin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.
Major Products
The major products formed from these reactions include derivatives with enhanced biological activities. For example, oxidation of phyllanthin can lead to the formation of more potent antioxidant compounds.
Scientific Research Applications
Pharmacological Studies
Research indicates that 4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene has been isolated from plants such as Phyllanthus amarus and Phyllanthus niruri, which are known for their medicinal properties. Studies have shown that extracts from these plants exhibit various pharmacological effects including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help in reducing oxidative stress in biological systems.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
Natural Product Chemistry
As a lignan derivative, this compound contributes to the understanding of natural products derived from plant sources. Its structural complexity allows for the exploration of its biosynthetic pathways and potential modifications to enhance biological activity.
Data Tables
| Activity Type | Observations |
|---|---|
| Antioxidant | Significant reduction in oxidative stress markers |
| Anticancer | Inhibition of cell proliferation in vitro |
| Anti-inflammatory | Reduction of inflammatory cytokines |
Case Study 1: Antioxidant Activity Assessment
A study conducted on the antioxidant properties of Phyllanthus amarus extracts containing the compound showed a marked increase in scavenging activity against free radicals. The results indicated that higher concentrations of the extract correlated with enhanced antioxidant activity, suggesting a potential role for this compound in developing dietary supplements aimed at combating oxidative stress.
Case Study 2: Anticancer Efficacy
In vitro assays using human cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. This effect was attributed to the induction of apoptosis and cell cycle arrest. Further research is required to elucidate the specific mechanisms involved and to assess its efficacy in vivo.
Mechanism of Action
Phyllanthin exerts its effects through multiple molecular targets and pathways :
Hepatoprotective: Reduces oxidative stress and inflammation in liver cells by modulating the expression of antioxidant enzymes and inflammatory cytokines.
Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene with structurally or functionally analogous compounds.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Backbone Diversity :
- The target compound’s branched butyl chain distinguishes it from cyclic analogs like tetrahydrofuran lignans () or furan derivatives (). Linear backbones may enhance membrane permeability compared to rigid cyclic systems .
Functional Group Impact :
- Methoxy groups in the target compound likely improve metabolic stability compared to hydroxylated analogs (e.g., ), which are prone to glucuronidation or sulfation . However, hydroxyl groups in related compounds () enhance water solubility and target binding via hydrogen bonding.
Biological Activity :
- The antiviral activity observed in methoxylated furan derivatives () suggests the target compound may similarly inhibit viral replication, though its exact mechanism requires validation. In contrast, catechol-based compounds () are more suited for antioxidant roles due to redox-active hydroxyl groups .
Biological Activity
The compound 4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene is a complex organic molecule with potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features multiple methoxy groups that may contribute to its biological activity. The presence of the dimethoxyphenyl moiety suggests potential interactions with biological targets related to cancer and inflammation.
| Property | Value |
|---|---|
| Molecular Weight | 374.48 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of curcumin analogs have shown significant cytotoxicity against prostate cancer cell lines (LNCaP and PC-3) when substituted appropriately at specific positions on the phenyl rings. The compound may exhibit similar mechanisms due to its structural similarities.
Case Study: Cytotoxicity in Prostate Cancer
A study evaluated the cytotoxic effects of various analogs against LNCaP and PC-3 cells. The results indicated that compounds with 3',4'-dimethoxy substitutions significantly enhanced cytotoxicity. Although specific data for our compound are not yet available, it is reasonable to hypothesize similar effects based on structural analogies .
Antiviral Activity
Another area of interest is the antiviral activity of related compounds. Research has shown that certain derivatives exhibit activity against influenza A (H1N1) and Coxsackie B viruses, suggesting potential for our compound in antiviral applications. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
The mechanisms through which compounds like this compound exert their biological effects may include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells.
- Antioxidant Activity : The methoxy groups may provide antioxidant properties, reducing oxidative stress in cells.
- Modulation of Signaling Pathways : Compounds can influence pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation .
Summary of Key Studies
- Cytotoxicity Against Cancer Cell Lines :
- Antiviral Efficacy :
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Curcumin analogs | Cytotoxicity in prostate cancer cells |
| Antiviral | Flavone derivatives | Inhibition of H1N1 replication |
| Antioxidant | Methoxy-substituted phenols | Reduction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
